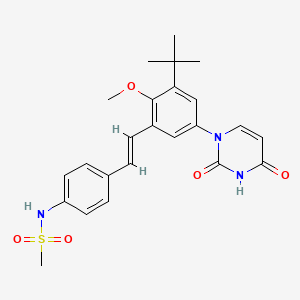
(E)-N-(4-(3-(tert-Butyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxystyryl)phenyl)methanesulfonamide
Übersicht
Beschreibung
“(E)-N-(4-(3-(tert-Butyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxystyryl)phenyl)methanesulfonamide” is a complex organic molecule. It consists of a sulfonamide group attached to a phenyl ring, which in turn is linked to a substituted styryl group . This compound is a HCV NS5B polymerase inhibitor potentially for the treatment of Hepatitis C.
Molecular Structure Analysis
The molecular formula of this compound is C24H27N3O5S, and its molecular weight is 469.556. The structure includes a sulfonamide group, a phenyl ring, and a substituted styryl group .Wissenschaftliche Forschungsanwendungen
Hepatitis C Treatment
ABT-072 is a candidate drug evaluated for the treatment of hepatitis C virus . It is an acidic compound with extremely low intrinsic aqueous solubility . It is a nonnucleoside NS5B polymerase inhibitor and was evaluated for the treatment of hepatitis C virus infection in combination with other antiehepatitis C virus agents .
Pharmacokinetics Research
ABT-072 has been used in pharmacokinetics research. A single-dose, three period, complete cross-over study was conducted to evaluate the relative bioavailability, pharmacokinetics, safety, and tolerability of two candidate tablet formulations of ABT-072 when compared to that of the original capsule formulation suspended in liquid .
Bioavailability Studies
The bioavailability of ABT-072 has been studied. The purpose of this study was to assess the bioavailability, safety, tolerability, and pharmacokinetics of two tablet formulations as compared to the capsule formulation suspended in liquid .
Drug Formulation Studies
ABT-072 has been used in drug formulation studies. An in vitro dissolution-partition system, referred to as a biphasic test method, was used to characterize ABT-072 prototype formulations .
In Vitro-In Vivo Correlation Studies
ABT-072 has been used in in vitro-in vivo correlation studies. The relative amount of drug partitioned into the organic phase (i.e., octanol) from different formulations was found to be directly related to their in vivo exposures observed in both dogs and human subjects .
Supersaturation Research
ABT-072 has been used in supersaturation research. This work revealed the significance of polymeric precipitation inhibition by sustaining a supersaturated state of ABT-072 and its impact on in vivo exposure in human subjects .
Eigenschaften
IUPAC Name |
N-[4-[(E)-2-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]ethenyl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-24(2,3)20-15-19(27-13-12-21(28)25-23(27)29)14-17(22(20)32-4)9-6-16-7-10-18(11-8-16)26-33(5,30)31/h6-15,26H,1-5H3,(H,25,28,29)/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZSTQYSBYEENY-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C=CC2=CC=C(C=C2)NS(=O)(=O)C)N3C=CC(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)/C=C/C2=CC=C(C=C2)NS(=O)(=O)C)N3C=CC(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-(3-(tert-Butyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxystyryl)phenyl)methanesulfonamide | |
CAS RN |
1132936-00-5, 1214735-11-1 | |
| Record name | ABT-072 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132936005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABT-072 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1214735111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABT-072 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15156 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ABT-072 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSQ4R5K1QI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
A: ABT-072 is a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. [, ] It binds to an allosteric site on the polymerase, distinct from the active site where nucleosides bind. This binding interaction disrupts the conformational changes necessary for the enzyme's polymerase activity, thereby inhibiting viral RNA replication. []
ANone: While the provided abstracts don't contain the specific spectroscopic data, we can deduce some information:
A: Research shows that replacing the amide linkage in a precursor molecule with a trans-olefin improved both permeability and solubility, enhancing pharmacokinetic properties. [] Additionally, substituting the dihydrouracil with an N-linked uracil led to increased potency against genotype 1 HCV in replicon assays. [] These findings highlight the impact of specific structural modifications on ABT-072's activity and pharmacological profile.
A: ABT-072 demonstrated potent in vitro activity against HCV genotype 1 in replicon assays. [] Furthermore, a Phase 2 clinical trial combining ABT-072 with the HCV protease inhibitor ABT-450 resulted in a sustained virologic response at 24 weeks (SVR24) in 91% of patients treated. [, , ] This highlights promising in vivo efficacy in a clinical setting.
A: One study focused on assessing the supersaturation of ABT-072 and its impact on in vivo bioavailability using a dual pH, two-phase dissolution method. [] This indicates that solubility and dissolution rate are important factors considered in its formulation and likely influenced its good oral bioavailability. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




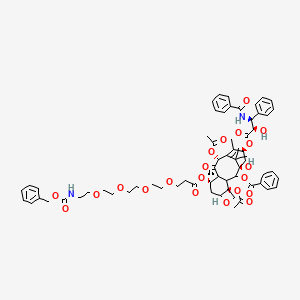
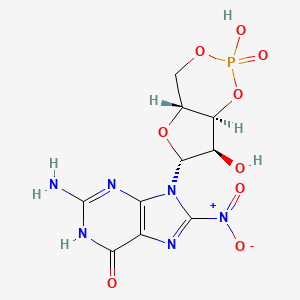
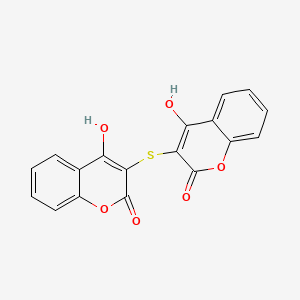
![1-(7-Methoxyquinolin-4-yl)-3-[6-(trifluoromethyl)pyridin-2-yl]urea](/img/structure/B605029.png)
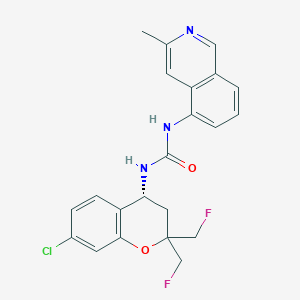
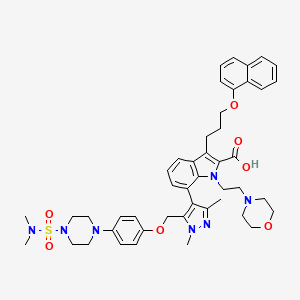
![N-[4-({[(3s)-Oxolan-3-Yl]methyl}carbamoyl)phenyl]-1,3-Dihydro-2h-Isoindole-2-Carboxamide](/img/structure/B605034.png)
![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-5-neopentylpyrrolidine-2-carboxamide](/img/structure/B605037.png)
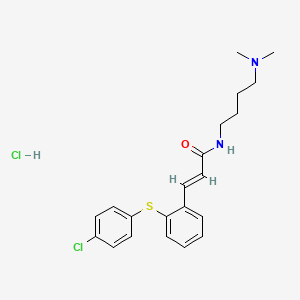
![5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine](/img/structure/B605043.png)